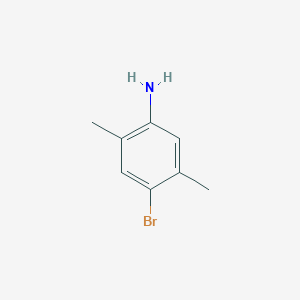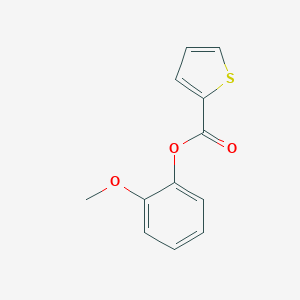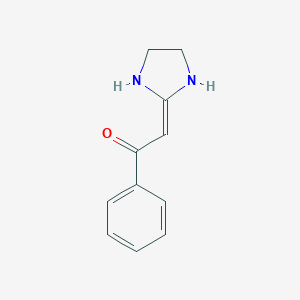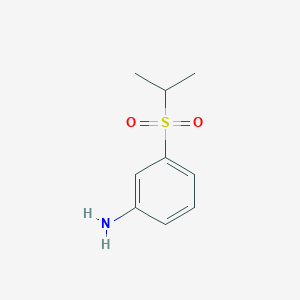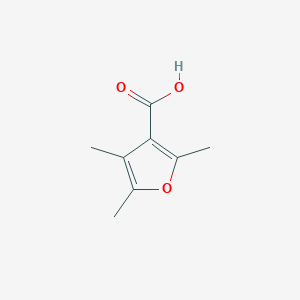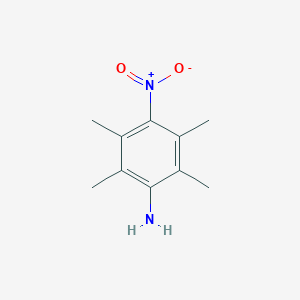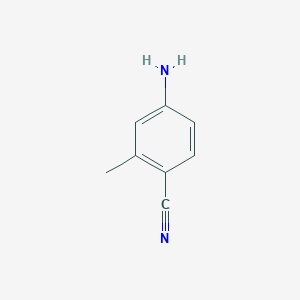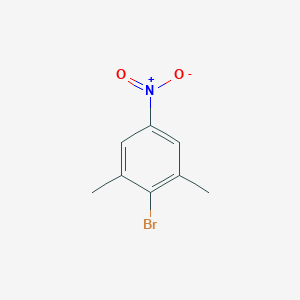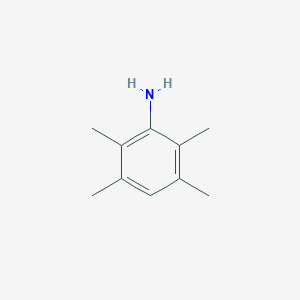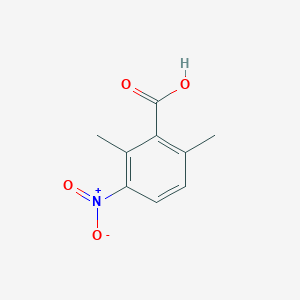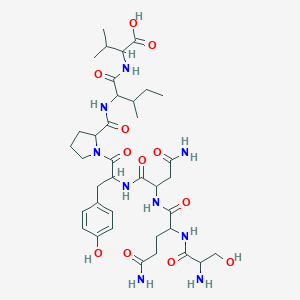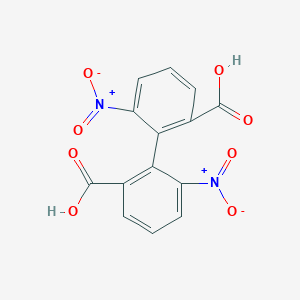
6,6'-Dinitrodiphenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H8N2O8 It is characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid typically involves the nitration of biphenyl-2,2’-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).
Substitution: Halogenating agents (e.g., chlorine or bromine), nucleophiles (e.g., alkyl halides), and solvents (e.g., dimethylformamide).
Esterification: Alcohols (e.g., methanol or ethanol), acid catalysts (e.g., sulfuric acid), and heat.
Major Products
Reduction: 6,6’-Diaminobiphenyl-2,2’-dicarboxylic acid.
Substitution: Halogenated or alkylated derivatives of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.
Esterification: Methyl or ethyl esters of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.
Scientific Research Applications
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid depends on its chemical structure and the specific reactions it undergoes. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with various molecular targets. The compound’s effects are mediated through these interactions, which can influence biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,6’-Dinitrodiphenic acid: Similar structure with two nitro groups and two carboxylic acid groups on a biphenyl framework.
2,2’-Binaphthyl-6,6’-dicarboxylic acid: Contains a binaphthyl structure with carboxylic acid groups.
6,6’-Dinitro-1,1’-biphenyl-2,2’-dicarboxylic acid: Another biphenyl derivative with nitro and carboxylic acid groups.
Uniqueness
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is unique due to its specific arrangement of nitro and carboxylic acid groups on the biphenyl structure. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
5457-32-9 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
HSXZZWGNLDGWIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
Key on ui other cas no. |
5457-32-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
